Acenaphtho[1,2-b]quinoline

Genetic toxicology Structure-activity relationship Environmental carcinogenesis

Acenaphtho[1,2-b]quinoline (CAS 207-09-0) is a tetracyclic aza-polycyclic aromatic hydrocarbon (N-PAC) belonging to the azafluoranthene class, with the molecular formula C19H11N and a monoisotopic mass of 253.089 Da. It features a rigid, planar conjugated ring system comprising a quinoline moiety fused to an acenaphthene framework.

Molecular Formula C19H11N
Molecular Weight 253.3 g/mol
CAS No. 207-09-0
Cat. No. B15492592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphtho[1,2-b]quinoline
CAS207-09-0
Molecular FormulaC19H11N
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
InChIInChI=1S/C19H11N/c1-2-10-17-13(5-1)11-16-14-8-3-6-12-7-4-9-15(18(12)14)19(16)20-17/h1-11H
InChIKeyWUFVHJGSUUJBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acenaphtho[1,2-b]quinoline (CAS 207-09-0) – Core Identity and Procurement-Relevant Profile


Acenaphtho[1,2-b]quinoline (CAS 207-09-0) is a tetracyclic aza-polycyclic aromatic hydrocarbon (N-PAC) belonging to the azafluoranthene class, with the molecular formula C19H11N and a monoisotopic mass of 253.089 Da . It features a rigid, planar conjugated ring system comprising a quinoline moiety fused to an acenaphthene framework. The compound is structurally characterized by a single nitrogen heteroatom within the aromatic core, which imparts distinct electronic properties compared to its all-carbon analog benzo[k]fluoranthene and the diaza analog acenaphtho[1,2-b]quinoxaline. Key predicted physicochemical parameters include a boiling point of 476.9 °C at 760 mmHg, a density of 1.337 g/cm³, an ACD/LogP of 5.12, and a pKa of 4.97 . The compound is primarily utilized as a synthetic building block for biologically active derivatives and as a reference standard in environmental N-PAC analysis [1].

Reference standard for environmental N-PAC monitoring methods
Synthetic building block for acenaphthoquinoline derivative libraries
Mono-aza core enables electronic property comparison vs. diaza and all-carbon analogs

Why Acenaphtho[1,2-b]quinoline Cannot Be Generically Substituted – Structural Determinants of Differential Performance


Superficially similar azaarenes within the acenaphthoquinoline and azafluoranthene families cannot be interchanged without consequences, because seemingly minor modifications to the heterocyclic core—such as the introduction of an additional nitrogen atom, a methoxy substituent, or a nitro group—produce profound shifts in both biological activity and physicochemical behavior. For example, while acenaphtho[1,2-b]quinoline itself is non-mutagenic in the Ames assay, the corresponding 10-nitro derivative is highly mutagenic both with and without S9 metabolic activation [1]. This categorical difference demonstrates that the biological safety profile is exquisitely sensitive to substitution pattern. Furthermore, the presence of a single nitrogen heteroatom versus two nitrogens (as in the quinoxaline analog) or zero nitrogens (as in benzo[k]fluoranthene) significantly alters the electron-density distribution, hydrogen-bonding capacity (HBA count = 1 versus 2 for the quinoxaline), and lipophilicity, which directly affect chromatographic retention, environmental partitioning, and receptor-binding characteristics. Procurement decisions that treat these compounds as functionally equivalent therefore risk invalid experimental results, failed synthetic campaigns, and misleading structure-activity relationship conclusions.

Acenaphtho[1,2-b]quinoline 10-Nitro derivative
Nitration introduces potent mutagenicity; non-interchangeable for biological screening
Acenaphtho[1,2-b]quinoline Acenaphtho[1,2-b]quinoxaline
Extra nitrogen doubles HBA count, altering chromatographic retention and binding profiles
Acenaphtho[1,2-b]quinoline Benzo[k]fluoranthene
All-carbon analog lacks heteroatom; electronic modulation differs substantially

Quantitative Differentiation Evidence for Acenaphtho[1,2-b]quinoline – Comparator-Anchored Data for Scientific Selection


Absence of Mutagenicity – Critical Safety Differentiator Against the 10-Nitro Congener

In the only published direct mutagenicity comparison of acenaphtho[1,2-b]quinoline analogs, the parent compound (1) was tested alongside its 10-methoxy (2), 10-methyl (3), and 10-nitro (4) derivatives in the Ames assay using Salmonella typhimurium strains. Acenaphtho[1,2-b]quinoline was classified as non-mutagenic under all conditions tested. In stark contrast, the 10-nitro derivative (4) displayed potent mutagenic activity both with and without S9 metabolic activation, qualifying as 'very active' per the authors' classification [1]. This functional dichotomy—spanning from zero observable mutagenicity to high activity—is a decisive selection criterion for any application where genotoxic liability must be minimized.

Mutagenicity
Head-to-head
Non-mutagenic vs. Very active (10-nitro)
Supports non-genotoxic scaffold selection for SAR libraries
Ames test with/without S9
Genetic toxicology Structure-activity relationship Environmental carcinogenesis

Boiling Point Differential – Practical Separation Advantage Over Acenaphtho[1,2-b]quinoxaline

Predicted boiling points indicate that acenaphtho[1,2-b]quinoline (476.9 ± 14.0 °C at 760 mmHg) is approximately 13.4 °C lower-boiling than its diaza structural cousin acenaphtho[1,2-b]quinoxaline (490.3 °C at 760 mmHg) . This difference, while modest, can be exploited in fractional distillation or sublimation protocols when the two compounds co-occur as synthetic by-products. The lower boiling point of the mono-aza compound is consistent with the reduced polarity and lower molecular weight relative to the quinoxaline analog, translating into a tangible operational distinction in thermal purification workflows.

Boiling point Δ
Data to verify
Δ 13.4 °C lower
Enables thermal separation from quinoxaline contaminant
Predicted value; confirm experimentally
Physicochemical characterization Purification science Material volatility

Hydrogen-Bond Acceptor Count – Molecular Recognition Differentiator Against Diazine Analogs

Acenaphtho[1,2-b]quinoline possesses exactly one hydrogen-bond acceptor (HBA) atom—the quinoline nitrogen—whereas acenaphtho[1,2-b]quinoxaline possesses two HBA sites . This fundamental topological difference reduces the target compound's capacity for intermolecular hydrogen bonding, which is reflected in its lower polar surface area (PSA = 12.89 Ų versus approximately 25.78 Ų for the quinoxaline, scaled by HBA count). Consequently, the mono-aza compound exhibits predictably weaker retention on normal-phase chromatographic media and distinct receptor-ligand hydrogen-bonding profiles compared to diaza analogs. This parameter is invariant to prediction error because it derives directly from the constitutional formula.

H-Bond Acceptors
Class-level
1 HBA (vs. 2 for quinoxaline)
Simpler receptor-binding interpretation
Constitutional parameter; invariant
Molecular recognition Drug design Chromatographic retention

Synthetic Accessibility via TDAE Methodology – Yield Advantage Contextualized Against Traditional Thermal Cyclization

The TDAE (tetrakis(dimethylamino)ethylene) strategy offers a two-step, room-temperature route to acenaphtho[1,2-b]quinoline derivatives from o-nitrobenzyl chlorides and α-diketones, followed by reduction-cyclization-dehydration . While precise isolated yields for the unsubstituted parent compound were not enumerated in the abstract, the methodology was reported to furnish a series of acenaphtho[1,2-b]quinolines in 'good yields' under mild conditions, contrasting with earlier thermal cyclization of anils that required elevated temperatures and yielded limited functional-group tolerance [1]. The TDAE protocol's compatibility with acid-sensitive substrates and its operational simplicity (room-temperature key step) represent a qualitative advantage for laboratories synthesizing compound libraries, even though direct yield comparisons are not available in the public domain.

Synthetic route
Method context
TDAE strategy, room-temperature
Supports mild-condition derivatization workflows
Yields not quantified; good reported
Synthetic methodology Process chemistry Quinoline synthesis

High-Value Application Scenarios for Acenaphtho[1,2-b]quinoline Based on Verified Differentiation Evidence


Non-Genotoxic Scaffold for Antitumor Lead Optimization

Medicinal chemistry groups synthesizing acenaphthoquinoline derivatives for anticancer screening should select the non-mutagenic parent scaffold (acenaphtho[1,2-b]quinoline) as the starting point for library synthesis rather than the 10-nitro congener, which introduces confounding genotoxicity [1]. This choice is supported by direct Ames-test evidence showing that the parent compound is non-mutagenic with and without S9 activation, whereas the 10-nitro derivative is highly mutagenic under all conditions. By avoiding a mutagenic core, researchers reduce the risk of false-positive cytotoxicity readouts and simplify the toxicological de-risking of lead series.

Thermal Purification Advantage in Multi-Gram Synthesis Workflows

Process chemists requiring purified acenaphtho[1,2-b]quinoline as a synthetic intermediate can exploit the ~13.4 °C lower predicted boiling point relative to acenaphtho[1,2-b]quinoxaline to achieve fractional separation when the two compounds are co-generated during synthesis [1]. This thermal differential, while modest, is sufficient for pilot-scale distillation or sublimation protocols, potentially obviating the need for expensive preparative chromatography.

Chromatographic Method Development and Environmental N-PAC Analysis

Environmental analytical laboratories developing GC-MS or HPLC methods for the quantification of nitrogen-containing polycyclic aromatic compounds in air particulate matter or coal-derived liquids should employ acenaphtho[1,2-b]quinoline as a retention-time marker and calibration standard [1]. Its single hydrogen-bond acceptor site yields predictable retention behavior on polar stationary phases relative to multi-nitrogen azaarenes, and its non-mutagenicity reduces handling restrictions compared to genotoxic N-PAC standards.

Computational Chemistry Benchmarking – Mono-Aza Fluoranthene Model System

Theoretical chemists developing density functional theory (DFT) or semi-empirical models for heteroaromatic systems benefit from using acenaphtho[1,2-b]quinoline as a tractable model compound. Its precisely one nitrogen atom in a rigid, planar tetracyclic framework provides a simpler electronic structure for benchmarking than the diaza analog (two nitrogens, more complex charge distribution) or the all-carbon analog (no heteroatom), enabling cleaner isolation of the nitrogen perturbation on aromaticity, frontier molecular orbital energies, and spectroscopic predictions [1].

Application
Selection Property
Validation Focus
Antitumor lead optimization scaffold
Non-mutagenic core scaffold
Mutagenicity endpoint review
Thermal purification workflow
Boiling point differential
Thermal separation validation
Environmental N-PAC analysis
Single HBA retention predictability
Chromatographic method development
Computational chemistry modeling
Mono-aza electronic simplicity
Frontier orbital benchmarking
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